3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate
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Overview
Description
3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[24]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate involves multiple steps, including the formation of the quinoline core and subsequent functionalization. Common synthetic routes include:
Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Skraup Synthesis: This classical method uses glycerol, aniline, and sulfuric acid, with an oxidizing agent like nitrobenzene.
Doebner-Miller Reaction: This involves the reaction of aniline with β-ketoesters in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce the quinoline ring or other functional groups.
Substitution: Halogen substitutions can occur, particularly at the chloro and fluoro positions, using nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for understanding biochemical pathways and mechanisms.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They are explored as candidates for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, block receptor binding, or interfere with DNA replication and transcription. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Quinoline-4-carboxylic acid
- 8-Chloroquinoline
- 6-Fluoroquinoline
- Spiro[2.4]heptane derivatives
Uniqueness
What sets 3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate apart from similar compounds is its combination of structural features. The presence of a spirocyclic moiety, multiple halogen substitutions, and a fluorocyclopropyl group contribute to its unique chemical properties and potential applications. These features enhance its reactivity, stability, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF2N3O3.H2O/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCJYRJLOUSQBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClF2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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